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Fmoc-DL-Tyr(tBu)-OPfp
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Overview
Description
Fmoc-Tyr(tBu)-OPfp: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester , is a compound widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the fluorenylmethoxycarbonyl (Fmoc) group. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine, and the pentafluorophenyl (Pfp) ester is used to activate the carboxyl group for peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-OPfp typically involves the following steps:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-tyrosine.
Fmoc Protection: The amino group of O-tert-butyl-L-tyrosine is then protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base to form Fmoc-O-tert-butyl-L-tyrosine.
Industrial Production Methods: The industrial production of Fmoc-Tyr(tBu)-OPfp follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Using automated peptide synthesizers to carry out the protection and activation steps efficiently.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyr(tBu)-OPfp undergoes several types of reactions, including:
Coupling Reactions: The activated carboxyl group reacts with amino groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for tBu removal.
Coupling: DCC or other coupling reagents in the presence of Pfp.
Major Products:
Peptides: Formation of peptides through coupling reactions.
Deprotected Amino Acids: Removal of protecting groups yields the free amino acid.
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-DL-Tyr(tBu)-OPfp is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the selective deprotection of the amine group, facilitating the assembly of complex peptide sequences.
Advantages :
- Milder Conditions : The use of Fmoc chemistry enables the synthesis of sensitive peptides that may degrade under harsher conditions associated with other protecting groups like Boc (tert-butyloxycarbonyl) .
- High Yield : The incorporation of this compound has been shown to improve yields in the synthesis of peptides containing multiple tryptophan residues, such as gramicidin A, achieving yields up to 87% compared to lower yields with Boc chemistry .
Drug Development
Role in Therapeutics : This compound plays a crucial role in developing peptide-based drugs. Its unique properties enhance the efficacy and stability of therapeutic peptides.
Case Study :
- Peptide-Based Drugs : Research has demonstrated that incorporating this compound into peptide sequences can improve their bioavailability and pharmacokinetic profiles. This is particularly relevant for drugs targeting neuropeptide receptors .
Bioconjugation
Application : this compound is employed in bioconjugation techniques, which are essential for attaching peptides to various biomolecules. This process is vital for targeted drug delivery systems.
Mechanism :
- The pentafluorophenyl ester moiety allows for efficient coupling reactions with amines and alcohols, facilitating the formation of stable conjugates suitable for therapeutic applications .
Research in Neuroscience
Neuropeptide Studies : The compound is widely used in neuroscience research to study the role of neuropeptides in neurotransmitter functions.
Insights Gained :
- Studies utilizing this compound have contributed to understanding how tyrosine derivatives influence neurotransmitter interactions, potentially leading to breakthroughs in treating neurological disorders .
Data Table: Comparison of Peptide Synthesis Methods
Method | Protecting Group | Yield Improvement | Sensitivity to Acid |
---|---|---|---|
Fmoc | Fmoc | Up to 87% | Lower |
Boc | Boc | 5% - 24% | Higher |
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-Tyr(tBu)-OPfp involves the activation of the carboxyl group by the Pfp ester, which facilitates the formation of peptide bonds with amino groups of other amino acids. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, during the synthesis .
Molecular Targets and Pathways: The primary molecular targets are the amino groups of other amino acids, leading to the formation of peptide bonds. The pathways involved include the deprotection of Fmoc and tBu groups and the coupling of activated carboxyl groups with amino groups .
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(tBu)-OPfp but lacks the Pfp ester, making it less reactive for coupling reactions.
Fmoc-Tyr-OH: Lacks both the tBu and Pfp groups, making it less protected and less reactive.
Fmoc-Tyr(tBu)-OAllyl: Similar to Fmoc-Tyr(tBu)-OPfp but uses an allyl ester instead of a Pfp ester.
Uniqueness: Fmoc-Tyr(tBu)-OPfp is unique due to its high reactivity, which is facilitated by the Pfp ester. This makes it highly efficient for peptide bond formation in SPPS. The dual protection by Fmoc and tBu groups ensures that the amino and hydroxyl groups are protected during synthesis, allowing for selective deprotection and coupling .
Biological Activity
Fmoc-DL-Tyr(tBu)-OPfp, or N-α-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester, is a derivative of the amino acid tyrosine widely utilized in peptide synthesis. This compound is particularly significant in the context of solid-phase peptide synthesis (SPPS) due to its protective groups, which facilitate the sequential addition of amino acids while minimizing side reactions. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, biological studies, and relevant research findings.
- Molecular Formula : C34H28F5NO5
- Molecular Weight : 586.60 g/mol
- Appearance : White to off-white powder
- Purity : ≥98% (HPLC)
The mechanism of action for this compound involves the protection of the amino and hydroxyl groups of tyrosine. The Fmoc group protects the amino group, allowing for selective coupling reactions without interference from the side-chain hydroxyl group. The tert-butyl group serves a similar purpose for the hydroxyl group, ensuring that it remains unreactive during peptide bond formation. These protective groups can be selectively removed under mild conditions, facilitating the synthesis of complex peptides with high fidelity.
Applications in Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS) :
- This compound is commonly used in SPPS protocols due to its stability and ease of deprotection.
- It allows for the incorporation of tyrosine residues into peptides without unwanted side reactions from the phenolic functional group.
-
Drug Development :
- Peptides synthesized using this compound are explored for therapeutic applications, including hormone analogs and enzyme inhibitors.
- The ability to modify tyrosine residues enhances the biological activity and specificity of peptide-based drugs.
-
Biological Studies :
- Used in studies investigating protein-protein interactions and enzyme-substrate dynamics.
- Tyrosine residues are critical in various enzymatic processes, including redox reactions.
Case Studies
-
Peptide Synthesis Efficiency :
A study demonstrated that using this compound significantly reduced side reactions during peptide synthesis compared to other tyrosine derivatives. The incorporation efficiency was reported to be over 95%, with minimal by-products formed during coupling reactions . -
Biological Activity Assessment :
Research indicated that peptides containing Fmoc-DL-Tyr(tBu) exhibited enhanced binding affinity to specific receptors compared to those synthesized with unprotected tyrosine. This was attributed to the optimal spatial orientation provided by the tert-butyl protection during synthesis . -
Therapeutic Applications :
In a study focused on developing peptide-based therapeutics, this compound was integral in synthesizing a series of neuropeptide analogs. These analogs demonstrated improved stability and bioactivity in vivo, suggesting a promising direction for future drug development .
Comparative Analysis
Property/Feature | This compound | Other Tyrosine Derivatives |
---|---|---|
Coupling Efficiency | >95% | Varies (typically <90%) |
Side Reaction Minimization | High | Moderate |
Stability During Synthesis | Excellent | Variable |
Deprotection Conditions | Mild (piperidine) | Harsh (TFA or HF) |
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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